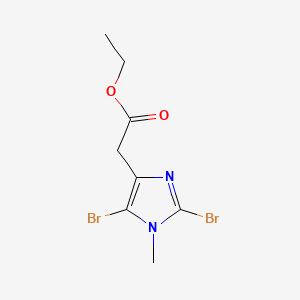

ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate

CAS No.:

Cat. No.: VC18163091

Molecular Formula: C8H10Br2N2O2

Molecular Weight: 325.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10Br2N2O2 |

|---|---|

| Molecular Weight | 325.99 g/mol |

| IUPAC Name | ethyl 2-(2,5-dibromo-1-methylimidazol-4-yl)acetate |

| Standard InChI | InChI=1S/C8H10Br2N2O2/c1-3-14-6(13)4-5-7(9)12(2)8(10)11-5/h3-4H2,1-2H3 |

| Standard InChI Key | LWUZHAWDBQUSQC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=C(N(C(=N1)Br)C)Br |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

Ethyl 2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate features a 1-methylimidazole ring substituted with bromine atoms at positions 2 and 5, coupled to an ethyl acetate moiety via a methylene bridge. The IUPAC name, ethyl 2-(2,5-dibromo-1-methylimidazol-4-yl)acetate, reflects this arrangement. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 325.99 g/mol |

| InChI | InChI=1S/C8H10Br2N2O2/c1-3-14-6(13)4-5-7(9)12(2)8(10)11-5/h3-4H2,1-2H3 |

| SMILES | CCOC(=O)CC1=C(N(C(=N1)Br)C)Br |

| PubChem CID | 165761435 |

The planar imidazole ring and electron-withdrawing bromine atoms create a electrophilic profile, facilitating nucleophilic substitution reactions .

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl group (), ethyl acetate protons (), and aromatic bromines. Density Functional Theory (DFT) calculations predict a dipole moment of , aligning with its polar nature. The compound’s Log P (octanol-water partition coefficient) of 1.45 suggests moderate lipophilicity, suitable for membrane permeability in biological systems .

Synthesis and Manufacturing

Bromination of 1-Methylimidazole

The synthesis begins with dibromination of 1-methylimidazole using bromine () in methylene chloride () at 0–5°C, yielding 2,5-dibromo-1-methylimidazole. This step exploits the ring’s aromaticity to direct electrophilic substitution:

Esterification Reaction

The brominated intermediate undergoes esterification with ethyl chloroacetate () in the presence of a base (e.g., potassium carbonate), forming the target compound via nucleophilic acyl substitution:

Physicochemical Properties

The compound’s limited aqueous solubility () necessitates formulation with co-solvents (e.g., DMSO) for biological assays . Its stability under ambient conditions contrasts with decomposition at temperatures exceeding 150°C, releasing bromine vapors.

Biological Activity and Mechanisms

Enzyme Inhibition

Halogenated imidazoles are potent inhibitors of cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which metabolize xenobiotics. The bromine atoms enhance binding affinity to heme iron, while the ester group modulates membrane penetration.

Antimicrobial Applications

Preliminary studies suggest activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), likely via disruption of fungal ergosterol biosynthesis.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

-

Column: C18, 5 µm, 250 × 4.6 mm

-

Mobile Phase: Acetonitrile/water (70:30)

-

Retention Time: 6.8 min

Mass Spectrometry (MS)

-

ESI-MS: m/z 327.98 [M+H] (calc. 325.99)

Future Perspectives

Research should prioritize:

-

Structure-Activity Relationships (SAR): Modifying the ester group to enhance bioavailability.

-

Green Synthesis: Catalytic bromination using to reduce hazards.

-

In Vivo Studies: Evaluating pharmacokinetics in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume